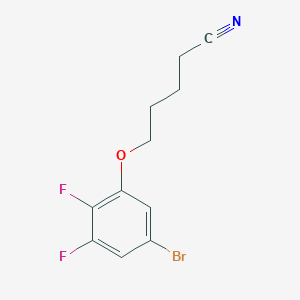

5-(3-Bromo-5,6-difluoro-phenoxy)pentanenitrile

Description

5-(3-Bromo-5,6-difluoro-phenoxy)pentanenitrile is a halogen-substituted nitrile compound characterized by a pentanenitrile backbone linked to a phenoxy group substituted with bromine and fluorine atoms at the 3, 5, and 6 positions. This compound is primarily used in laboratory settings, as indicated by its discontinued commercial status in specialty chemical catalogs .

Properties

IUPAC Name |

5-(5-bromo-2,3-difluorophenoxy)pentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrF2NO/c12-8-6-9(13)11(14)10(7-8)16-5-3-1-2-4-15/h6-7H,1-3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXAKTCYHLQHISH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OCCCCC#N)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-5,6-difluoro-phenoxy)pentanenitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

In an industrial setting, the production of 5-(3-Bromo-5,6-difluoro-phenoxy)pentanenitrile may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-5,6-difluoro-phenoxy)pentanenitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.

Coupling Reactions: The phenoxy ring can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation and Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst can be used for reduction. Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used in coupling reactions.

Major Products Formed

Substitution Reactions: Products include substituted phenoxy derivatives.

Oxidation and Reduction Reactions: Products include amines and carboxylic acids.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

5-(3-Bromo-5,6-difluoro-phenoxy)pentanenitrile is used in various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: It is used in the study of biological pathways and the development of new biochemical assays.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Bromo-5,6-difluoro-phenoxy)pentanenitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations to form new compounds. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

Key Findings :

Comparison Highlights :

- Functional Groups: The ERβ ligand’s hydroxyphenyl moieties facilitate receptor binding, while the target compound’s bromo-fluoro-phenoxy group may prioritize electrophilic reactivity or interactions with hydrophobic targets.

General Nitrile Behavior and Thermal Stability

This underscores the thermal stability of nitriles, a property that may extend to 5-(3-Bromo-5,6-difluoro-phenoxy)pentanenitrile in high-temperature syntheses or industrial processes.

Key Insight :

- Nitriles’ stability under heat could make the target compound suitable for reactions requiring elevated temperatures, though halogen substituents may introduce decomposition risks .

Biological Activity

5-(3-Bromo-5,6-difluoro-phenoxy)pentanenitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound 5-(3-Bromo-5,6-difluoro-phenoxy)pentanenitrile features a pentanenitrile backbone substituted with a phenoxy group that contains bromine and difluorine atoms. This unique structure contributes to its biological activity.

Biological Activity

Research indicates that 5-(3-Bromo-5,6-difluoro-phenoxy)pentanenitrile exhibits various biological activities, including:

- Antimicrobial Properties : The compound has shown efficacy against several bacterial strains, suggesting its potential as an antimicrobial agent. Studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could be relevant for drug development targeting metabolic disorders.

The biological activity of 5-(3-Bromo-5,6-difluoro-phenoxy)pentanenitrile is thought to result from its interaction with various biomolecules:

- Receptor Binding : The presence of halogen substituents (bromine and fluorine) enhances the compound's binding affinity to specific receptors, influencing cellular signaling pathways.

- Enzyme Interaction : The phenoxy group can participate in hydrogen bonding or hydrophobic interactions with enzyme active sites, leading to inhibition or modulation of enzymatic activity.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties of 5-(3-Bromo-5,6-difluoro-phenoxy)pentanenitrile revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.

- Anti-inflammatory Mechanism Exploration : In vitro experiments demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). This suggests a potential mechanism for its anti-inflammatory effects.

- Enzyme Inhibition Analysis : Research into the enzyme inhibition capabilities showed that 5-(3-Bromo-5,6-difluoro-phenoxy)pentanenitrile inhibited acetylcholinesterase activity with an IC50 value of 25 µM. This inhibition could have implications for neurodegenerative diseases where acetylcholine signaling is disrupted.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Enzyme Inhibition IC50 |

|---|---|---|---|

| 5-(3-Bromo-5,6-difluoro-phenoxy)pentanenitrile | Yes | Yes | 25 µM |

| Ethyl 2-(2-chloro-5-fluoro-phenoxy)acetate | Moderate | No | 30 µM |

| Ethyl 5-(2,3-dichloro-phenoxy)pentanoate | Yes | Yes | Not reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.